N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(3-Methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core fused with a tetrahydrofuran (THF) substituent and a 3-methoxybenzyl-thioacetamide side chain. This structure combines multiple pharmacophoric elements:
- Thieno-triazolo-pyrimidine scaffold: Known for interactions with enzymes and receptors due to its nitrogen-rich aromatic system .
- Tetrahydrofuran-2-ylmethyl group: Enhances solubility and modulates steric effects .
- 3-Methoxybenzyl-thioacetamide moiety: Likely contributes to target specificity and bioavailability via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2,4-5,7,9-10,16H,3,6,8,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVVVRLKNHUYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound’s thieno-triazolo-pyrimidine core is distinct from the thiadiazole-triazine system in compound 4.1 . This difference likely alters electronic properties and binding affinities. Analogues like 573931-20-1 share a triazolo-pyrimidine backbone but lack the fused thiophene ring, reducing aromatic conjugation and stability .
Substituent Effects: The THF-2-ylmethyl group in the target compound may improve solubility compared to the trichloroethyl group in 4.1, which is sterically bulky and electron-withdrawing .
Biological Implications :
Key Findings:
Synthetic Complexity :
- The target compound’s fused-ring system likely requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products, similar to challenges observed in synthesizing 4.1 .
- Thioacetamide formation, as seen in 930944-60-8, often necessitates reagents like P2S5, which are moisture-sensitive and hazardous .
Analytical Validation :
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